2-(3,5-dimethylphenoxy)-N-(4-methylbenzyl)-N-(pyridin-2-yl)acetamide
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Overview
Description
2-(3,5-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide is a complex organic compound that features a combination of aromatic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated compound to form the phenoxy intermediate.
Amide Bond Formation: The phenoxy intermediate is then reacted with 4-methylbenzylamine and pyridine-2-carboxylic acid under amide coupling conditions, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and automated purification systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, amines
Substitution: Halogenated derivatives, substituted aromatic compounds
Scientific Research Applications
2-(3,5-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Materials Science: It can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or mechanical strength.
Biological Studies: The compound can be used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-(3,5-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to downstream effects on cellular pathways. For example, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 4-{5-[(2,3-dimethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine
- [2-(3,4-Dimethylphenoxy)pyridin-4-yl]methanamine hydrochloride
Uniqueness
2-(3,5-Dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-(pyridin-2-yl)acetamide is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H24N2O2 |
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Molecular Weight |
360.4 g/mol |
IUPAC Name |
2-(3,5-dimethylphenoxy)-N-[(4-methylphenyl)methyl]-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C23H24N2O2/c1-17-7-9-20(10-8-17)15-25(22-6-4-5-11-24-22)23(26)16-27-21-13-18(2)12-19(3)14-21/h4-14H,15-16H2,1-3H3 |
InChI Key |
YJGKZWKLJGTYDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)COC3=CC(=CC(=C3)C)C |
Origin of Product |
United States |
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